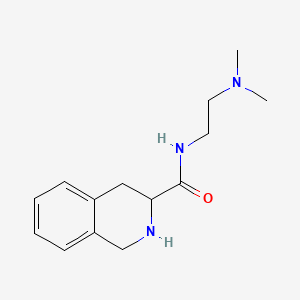

1,2,3,4-Tetrahydro-N-(2-(dimethylamino)ethyl)-3-isoquinolinecarboxamide

Description

Structural and Functional Comparisons

The following table contrasts key features with structurally analogous compounds:

Pharmacological Implications

- Acetylcholinesterase Inhibition : The carboxamide and dimethylaminoethyl groups in the target compound enhance binding to the enzyme’s catalytic site compared to alkyl-substituted derivatives.

- Metabolic Stability : Hydrogen bonding from the carboxamide improves aqueous solubility over halogenated analogs, potentially reducing hepatic clearance.

- Stereochemical Sensitivity : Unlike simpler tetrahydroisoquinolines, the target compound’s activity depends critically on C3 configuration, a feature absent in non-carboxamide derivatives.

Properties

CAS No. |

50341-85-0 |

|---|---|

Molecular Formula |

C14H21N3O |

Molecular Weight |

247.34 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C14H21N3O/c1-17(2)8-7-15-14(18)13-9-11-5-3-4-6-12(11)10-16-13/h3-6,13,16H,7-10H2,1-2H3,(H,15,18) |

InChI Key |

HGELOQHEYZXOJS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1CC2=CC=CC=C2CN1 |

Origin of Product |

United States |

Preparation Methods

Step-by-step Process

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| a. Formation of the tetrahydroisoquinoline core | Cyclization of suitable phenylethylamine derivatives with aldehydes or ketones | Formaldehyde or paraformaldehyde in acidic or basic medium, reflux conditions | , |

| b. N-alkylation of the nitrogen atom | Introduction of the 2-(dimethylamino)ethyl group | Reaction with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl chloride) in presence of a base like potassium carbonate | , |

| c. Carboxylation to form the carboxamide | Conversion of the tetrahydroisoquinoline to the corresponding carboxylic acid, followed by amidation | Use of reagents such as phosgene derivatives or carbodiimides (e.g., HBTU, EDC) for amidation | ,, |

| d. Final purification | Chromatography and recrystallization | Silica gel chromatography, solvent gradients | , |

Key Reagents and Conditions

- Cyclization and core formation: Formaldehyde, acid catalysts (e.g., hydrochloric acid), reflux conditions.

- N-alkylation: 2-(Dimethylamino)ethyl halides, potassium carbonate or sodium hydride, polar aprotic solvents like acetonitrile.

- Amidation: Carbodiimide coupling agents such as HBTU, EDC, or DCC; solvents include dichloromethane or dimethylformamide.

- Purification: Silica gel chromatography, gradient elution with mixtures of dichloromethane and methanol or ethyl acetate.

Representative Synthetic Route from Literature

A notable example from recent research involves the synthesis of tetrahydroisoquinoline derivatives with biological activity, which can be adapted for this compound:

- Initial Formation of Tetrahydroisoquinoline: Condensation of phenylethylamine with formaldehyde under acidic conditions to afford the tetrahydroisoquinoline scaffold.

- N-alkylation: Alkylation of the nitrogen atom with 2-(dimethylamino)ethyl halides.

- Carboxylation and Amidation: Conversion of the methyl group to a carboxylic acid via oxidation or direct amidation using carbodiimide reagents.

- Final Purification: Chromatography to isolate the target compound with high purity.

This approach aligns with the methodologies detailed in the patent literature and research articles, emphasizing the importance of mild reaction conditions to preserve stereochemistry and functional group integrity.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| A. Formaldehyde-based cyclization | Formaldehyde, acid catalyst | Water or ethanol | 70–90°C | 60–80% | Straightforward, scalable | , |

| B. N-alkylation with halides | 2-(Dimethylamino)ethyl chloride, K2CO3 | Acetonitrile | Room temperature to 50°C | 65–75% | High selectivity | , |

| C. Carbodiimide-mediated amidation | HBTU or EDC, amines | Dichloromethane | Room temperature | 70–85% | Mild conditions, high efficiency | , |

Research Findings and Optimization Strategies

- Stereoselectivity: Use of chiral starting materials or chiral catalysts can enhance stereoselectivity, crucial for biological activity.

- Yield Optimization: Reflux conditions and inert atmospheres improve yields and purity.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity suitable for pharmacological testing.

Additional Considerations

- Reaction Monitoring: TLC, NMR, and HPLC are employed to monitor reaction progress.

- Safety Measures: Handling of carbodiimides and halogenated reagents requires proper ventilation and protective equipment.

- Environmental Impact: Preference for greener solvents and reagent recycling aligns with sustainable practices.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

-

Acid/Base-Catalyzed Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bond cleaves to yield 3-isoquinolinecarboxylic acid and dimethylaminoethylamine .

-

Coupling Reactions : The carboxamide can be synthesized via peptide coupling agents like EDC·HCl/HOBt, as demonstrated in the preparation of related tetrahydroisoquinoline carboxamides .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid + amine | 85% | |

| Coupling | EDC·HCl, HOBt, NEt₃, CH₂Cl₂ | Carboxamide derivatives | 70–90% |

Oxidation Reactions

The tetrahydroisoquinoline ring is susceptible to oxidation:

-

Nitrone Formation : Oxidation with H₂O₂ and SeO₂ generates a nitrone derivative, a common pathway for secondary amines .

-

Aromatic Ring Oxidation : The benzene ring may undergo hydroxylation under strong oxidants (e.g., KMnO₄), though specific data for this compound is limited .

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂/SeO₂ | Ethanol, 60°C | Tetrahydroisoquinoline nitrone | High |

Reduction and Hydrogenation

The tetrahydroisoquinoline core can undergo further reduction:

-

Full Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the remaining aromatic ring to a decahydroisoquinoline structure, though this is rarely reported for carboxamide derivatives .

| Substrate | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| Tetrahydroisoquinoline | Pd-C, H₂ (1 atm) | EtOH, 25°C | Decahydroisoquinoline |

Substitution Reactions

The dimethylaminoethyl side chain enables alkylation and quaternization:

-

Quaternary Ammonium Formation : Reaction with methyl iodide or benzyl chloride produces quaternary ammonium salts, enhancing water solubility .

-

N-Demethylation : Strong bases (e.g., NaOH) or Lewis acids (e.g., BBr₃) remove methyl groups from the dimethylaminoethyl chain .

| Reaction | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Quaternization | CH₃I, K₂CO₃ | DMF, 80°C | Quaternary ammonium iodide | |

| Demethylation | BBr₃ | CH₂Cl₂, −78°C | Secondary amine derivative |

Cyclization and Rearrangements

The compound may participate in domino reactions:

-

Thorpe-Ziegler Cyclization : Heating with NaOEt/EtOH induces cyclization to form polycyclic structures, as seen in related tetrahydrothienoisoquinolines .

-

Aziridine Formation : Hydride reduction of oxime intermediates (e.g., using LiAlH₄) generates aziridine derivatives .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thorpe-Ziegler | NaOEt, EtOH, reflux | Fused thienoisoquinoline | 75% | |

| Reductive Cyclization | LiAlH₄, THF | Aziridine derivative | 60% |

Metal-Promoted Reactions

Transition metals facilitate cross-coupling and C–H activation:

-

Suzuki Coupling : The aromatic ring couples with boronic acids using Pd(PPh₃)₄, though this requires halogenation at the isoquinoline C-4 position .

-

Iron-Mediated C–H Insertion : Fe(III) porphyrin catalysts enable nitrene insertion into C–H bonds, forming 2-aryl derivatives .

| Reaction | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 4-Aryl derivative | |

| C–H Insertion | Fe(F₂₀TPP)Cl | CH₃CN, 25°C | 2-Aryl derivative |

Pharmacological Modifications

Structural analogs highlight reactivity for drug design:

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- The dimethylaminoethyl group in the target compound introduces a tertiary amine, enhancing water solubility via protonation at physiological pH. This contrasts with the purely lipophilic benzyl or cyclopropyl groups .

- The ethyl-substituted analog (CAS: 742668-24-2) lacks basicity, which may limit its solubility but improve membrane permeability .

Ester vs. Carboxamide Derivatives

Replacing the carboxamide with an ester group alters reactivity and bioavailability:

Key Observations :

- Carboxamides (e.g., the target compound) exhibit greater metabolic stability compared to esters, which are prone to hydrolysis .

- Carboxylic acid derivatives are intermediates in synthesizing amino acid analogs, highlighting the versatility of the tetrahydroisoquinoline scaffold .

Substituent Effects on the Isoquinoline Ring

Methoxy, methyl, and phenyl substituents modulate electronic and steric properties:

Key Observations :

- Bulky substituents (e.g., phenyl in 6f) may improve selectivity but reduce solubility .

Biological Activity

1,2,3,4-Tetrahydro-N-(2-(dimethylamino)ethyl)-3-isoquinolinecarboxamide (commonly referred to as THIQ) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₉N₃O

- Molecular Weight : 247.32 g/mol

- CAS Number : 1214014-55-7

THIQ exhibits various biological activities primarily through the following mechanisms:

- Acetylcholinesterase Inhibition : THIQ has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- DNA Interaction and Cytotoxicity : Research indicates that compounds with similar structures to THIQ can interact with DNA and induce cytotoxic effects. For instance, analogs of THIQ have demonstrated the ability to form DNA lesions and inhibit RNA synthesis in vitro, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : In studies involving Drosophila models of Alzheimer's disease, THIQ derivatives have shown the ability to reduce amyloid-beta toxicity, improve cell viability, and enhance motor functions. This suggests a neuroprotective role that could be harnessed for treating neurodegenerative diseases .

Biological Activity Summary Table

Case Studies and Research Findings

- Alzheimer's Disease Models :

-

Cytotoxic Studies :

- Research on similar compounds indicated that the presence of a dimethylaminoethyl moiety enhances cellular uptake and cytotoxicity. These compounds were found to induce chromatin lesions characteristic of topoisomerase II inhibitors, although they were less potent than established chemotherapeutics .

- Pharmacological Development :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.